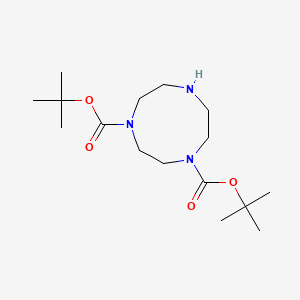

Ditert-butyl 1,4,7-triazonane-1,4-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

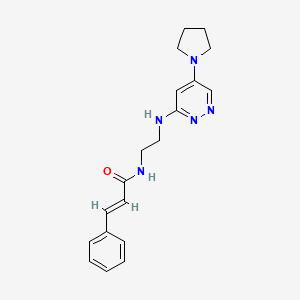

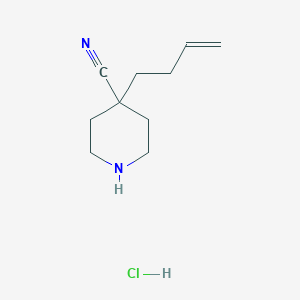

The molecular structure of Ditert-butyl 1,4,7-triazonane-1,4-dicarboxylate is represented by the formula C16H31N3O4 . Its InChI key is KVRCCPSVLYCERO-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is involved in the development of safer plasticizers. It has been used in copper-free azide-alkyne click chemistry to covalently attach phthalate plasticizer mimics to polyvinyl chloride (PVC), mitigating the health and environmental risks associated with traditional phthalate plasticizers.Physical and Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 329.44 . The compound should be stored at a temperature of 4 °C .Aplicaciones Científicas De Investigación

Covalently Linked Plasticizers

Ditert-butyl 1,4,7-triazonane-1,4-dicarboxylate is involved in the development of safer plasticizers. Research by Earla and Braslau (2014) demonstrated the use of copper-free azide-alkyne click chemistry to covalently attach phthalate plasticizer mimics, such as di(2-ethylhexyl)-1H-triazole-4,5-dicarboxylate (DEHT), to polyvinyl chloride (PVC). This approach mitigates the health and environmental risks associated with traditional phthalate plasticizers by preventing their leaching from PVC products (Earla & Braslau, 2014).

Crystal Engineering

In the field of crystal engineering, Remenar et al. (2003) explored the cocrystallization of antifungal drugs with 1,4-dicarboxylic acids to enhance the solubility and bioavailability of water-insoluble drugs. This research underlines the potential of this compound derivatives in creating more effective pharmaceutical formulations by facilitating better drug delivery mechanisms (Remenar et al., 2003).

CO2 Adsorption

Gomes, Bhanja, and Bhaumik (2015) synthesized a triazine functionalized covalent organic polymer for CO2 adsorption, showcasing the relevance of this compound in environmental applications. Their work highlights the potential of such materials in capturing and storing CO2, addressing one of the critical challenges in combating climate change (Gomes, Bhanja, & Bhaumik, 2015).

Biomedical Applications

In biomedical research, Gai et al. (2015) reported on the synthesis of triazamacrocyclic hydroxypyridinonate derivatives as potential metal chelators for biomedical applications. This synthesis involves this compound as a key intermediate, highlighting its utility in developing chelators that could be critical in medical imaging, drug delivery, and therapy (Gai et al., 2015).

Material Science and Catalysis

Research on material science and catalysis also features applications of this compound. For instance, Kamata et al. (2008) utilized a dicopper-substituted silicotungstate for the 1,3-dipolar cycloaddition of organic azides to alkynes, showcasing the compound's utility in synthesizing 1,2,3-triazole derivatives. This process is crucial for the development of new materials and pharmaceuticals (Kamata et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

ditert-butyl 1,4,7-triazonane-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O4/c1-15(2,3)22-13(20)18-9-7-17-8-10-19(12-11-18)14(21)23-16(4,5)6/h17H,7-12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRCCPSVLYCERO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-13-oxo-1,2,7,8,9,10,11,13-octahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-3-carbaldehyde](/img/structure/B2669831.png)

![N-(2,6-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2669836.png)

![2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2669839.png)

![N-(2,5-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2669848.png)

![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2669849.png)